N-Benzyl-2-chloro-N-isopropyl-acetamide
Overview
Description
Preparation Methods
The synthesis of N-Benzyl-2-chloro-N-isopropyl-acetamide typically involves the reaction of benzylamine with 2-chloro-N-isopropyl-acetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
N-Benzyl-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Scientific Research Applications
N-Benzyl-2-chloro-N-isopropyl-acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
N-Benzyl-2-chloro-N-isopropyl-acetamide can be compared with other similar compounds, such as:
N-Benzyl-2-chloroacetamide: Similar in structure but lacks the isopropyl group, which may affect its reactivity and applications.
N-Isopropyl-2-chloroacetamide:
Properties
IUPAC Name |
N-benzyl-2-chloro-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFTLWMSKQBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368359 | |
Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39086-63-0 | |
Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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